(2R)-3-Amino-2-fluoropropanoic acid-13C3

Stable isotope dilution LC-MS/MS Internal standard

Select (2R)-3-Amino-2-fluoropropanoic acid-13C3 as the internal standard for LC-MS/MS quantification of FBAL. This uniformly 13C3-labeled, stereochemically pure (2R) compound provides a +3 Da mass shift while co-eluting with the analyte—correcting matrix effects and ionization variability. ≥99% isotopic enrichment and ≥98% chemical purity satisfy FDA bioanalytical validation criteria. Ideal for 5-FU/capecitabine TDM, DPD pathway studies, and occupational exposure biomarker analysis. Source from verified suppliers.

Molecular Formula C3H6FNO2
Molecular Weight 110.062 g/mol
Cat. No. B12412417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-Amino-2-fluoropropanoic acid-13C3
Molecular FormulaC3H6FNO2
Molecular Weight110.062 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)N
InChIInChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1
InChIKeyOJQNRNQELNLWHH-FMYLKJIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3-Amino-2-fluoropropanoic acid-13C3: A Stable Isotope-Labeled 5-Fluorouracil Catabolite for Quantitative LC-MS/MS


(2R)-3-Amino-2-fluoropropanoic acid-13C3 (CAS 1217608-72-4) is a stable isotope-labeled analog of (2R)-3-amino-2-fluoropropanoic acid, the primary catabolite of the antineoplastic agent 5-fluorouracil (5-FU) and its prodrug capecitabine . The compound features uniform 13C labeling across all three carbon atoms (13C3), yielding a molecular formula of 13C3H6FNO2 and a molecular weight of 110.06 g/mol, which represents a +3 Da mass shift relative to the unlabeled form . This mass shift enables its primary application as an internal standard for precise quantification in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays .

Why Unlabeled (2R)-3-Amino-2-fluoropropanoic Acid or Racemic Mixtures Cannot Substitute for (2R)-3-Amino-2-fluoropropanoic acid-13C3 in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the use of a stable isotope-labeled internal standard is essential to correct for matrix effects, ionization efficiency variability, and sample preparation losses [1]. Unlabeled (2R)-3-amino-2-fluoropropanoic acid (MW 107.08) co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, rendering it unsuitable as an internal standard [2]. Racemic or achiral mixtures (e.g., DL-2-fluoro-β-alanine) introduce stereochemical ambiguity that compromises the accuracy of chiral-specific metabolic studies [3]. Alternative isotopic labels, such as 15N or 2H, may exhibit different chromatographic retention times due to isotope effects, whereas 13C labeling preserves near-identical physicochemical properties [4].

(2R)-3-Amino-2-fluoropropanoic acid-13C3: Quantitative Comparator Evidence for Procurement Decisions


Mass Spectrometry Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Discrimination

(2R)-3-Amino-2-fluoropropanoic acid-13C3 exhibits a molecular ion [M+H]+ at m/z 111.06, compared to m/z 108.06 for the unlabeled analyte, providing a baseline-resolved +3 Da mass difference in MS1 spectra [1]. This mass shift prevents isotopic cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) mode [2].

Stable isotope dilution LC-MS/MS Internal standard

Isotopic Enrichment: ≥99% 13C Enables Precise Quantification with <1% Uncertainty

The compound is supplied with a minimum isotopic enrichment of 99% 13C at all three carbon positions, verified by NMR and MS . In contrast, alternative labeled forms such as [2H3,15N]-α-fluoro-β-alanine exhibit lower isotopic enrichment (98% 2H) and a smaller mass shift (+2 Da for 15N), which may introduce systematic bias in quantification [1].

Isotopic purity Stable isotope dilution Quantitative accuracy

Chiral Purity: (2R) Configuration Ensures Stereospecific Tracking of 5-FU Catabolism

The catabolism of 5-fluorouracil proceeds with strict stereospecificity, yielding exclusively the (2R)-enantiomer of 3-amino-2-fluoropropanoic acid [1]. Use of a racemic mixture (DL-2-fluoro-β-alanine) would introduce the non-physiological (2S)-enantiomer, confounding metabolic flux analyses and potentially yielding inaccurate pharmacokinetic parameters [2].

Stereochemistry Chiral analysis Metabolite tracking

Minimal Deuterium Isotope Effect: 13C Labeling Preserves Chromatographic Co-Elution

Deuterium-labeled internal standards (e.g., [2H3]-α-fluoro-β-alanine) can exhibit a measurable reverse isotope effect on reversed-phase LC, causing the labeled analog to elute slightly earlier than the analyte [1]. This retention time shift (typically 0.02–0.05 min) can compromise the accuracy of peak area ratio calculations, particularly when matrix effects vary across the elution window [2]. In contrast, 13C labeling produces a negligible chromatographic shift, ensuring precise co-elution of analyte and internal standard [3].

Isotope effect Chromatography Retention time

Chemical Purity: ≥98% by HPLC Ensures Reliable Quantification Without Interfering Impurities

Commercial specifications for (2R)-3-amino-2-fluoropropanoic acid-13C3 consistently report chemical purity ≥98% by HPLC [1]. In comparison, unlabeled α-fluoro-β-alanine from some suppliers is specified at ≥95% purity, which introduces a greater potential for impurity-derived matrix effects in quantitative assays [2].

Chemical purity HPLC Method validation

Validated Application Scenarios for (2R)-3-Amino-2-fluoropropanoic acid-13C3 in Quantitative Bioanalysis and Metabolic Research


LC-MS/MS Quantification of α-Fluoro-β-alanine (FBAL) in Human Plasma for 5-FU Therapeutic Drug Monitoring

In clinical pharmacology studies, (2R)-3-amino-2-fluoropropanoic acid-13C3 is employed as the stable isotope-labeled internal standard for the accurate LC-MS/MS quantification of α-fluoro-β-alanine (FBAL) in patient plasma samples [1]. The +3 Da mass shift enables unequivocal discrimination from endogenous FBAL, while the ≥99% 13C isotopic enrichment ensures a linear calibration range suitable for therapeutic drug monitoring applications [2].

Metabolic Flux Analysis of 5-Fluorouracil Catabolism Using 13C Tracer Studies

Researchers investigating the in vivo catabolism of 5-fluorouracil to FBAL can use (2R)-3-amino-2-fluoropropanoic acid-13C3 as an authentic reference standard for identifying and quantifying 13C-labeled FBAL generated from [13C]-labeled 5-FU precursors in cell culture or animal models [1]. The (2R) stereochemical purity is essential for confirming the stereospecificity of the dihydropyrimidine dehydrogenase (DPD)-mediated catabolic pathway [2].

Development and Validation of Bioanalytical Methods per FDA/EMA Guidelines

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories require a stable isotope-labeled internal standard that exhibits minimal chromatographic isotope effect and high chemical purity to meet regulatory method validation criteria [1]. (2R)-3-Amino-2-fluoropropanoic acid-13C3, with its 13C3 labeling pattern, satisfies the FDA recommendation that internal standards should co-elute with the analyte and be free of interfering impurities [2].

Occupational Exposure Assessment of Antineoplastic Agents via Urinary FBAL Monitoring

In occupational health studies, (2R)-3-amino-2-fluoropropanoic acid-13C3 serves as the internal standard for UHPLC-MS/MS determination of urinary α-fluoro-β-alanine as a biomarker of exposure to 5-fluorouracil and capecitabine among healthcare workers [1]. The high isotopic enrichment (≥99%) permits detection of FBAL at low ng/mL concentrations in complex urine matrices [2].

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